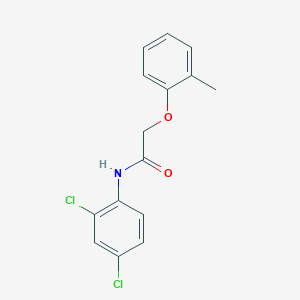

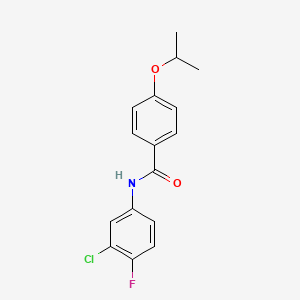

N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals. In

Mecanismo De Acción

Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of plants and then translocated to the growing points, where it interferes with the production of auxins. Auxins are plant hormones responsible for cell elongation and division, and their disruption leads to abnormal growth and eventually death of the plant.

Biochemical and Physiological Effects

Dicamba has been shown to have low toxicity to humans and animals. However, it can cause eye and skin irritation and respiratory problems if inhaled. In plants, dicamba can cause a variety of physiological effects, including leaf curling, stem twisting, and stunted growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is a useful tool for studying plant growth and development in the laboratory. Its selectivity for broadleaf weeds allows researchers to study the effects of herbicides on specific plant species. However, its effectiveness can be influenced by environmental factors such as temperature and humidity, which can limit its use in certain experimental conditions.

Direcciones Futuras

There are several future directions for dicamba research. One area of study is the development of dicamba-resistant crops, which would allow farmers to use dicamba more effectively as a herbicide. Additionally, researchers are exploring the potential use of dicamba in combination with other herbicides to improve weed control. Finally, there is a need for more research on the environmental impact of dicamba use, including its potential effects on non-target plant species and wildlife.

Conclusion

In conclusion, dicamba is a selective herbicide widely used to control broadleaf weeds in various crops. Its synthesis method involves a multistep process, and it has been extensively studied for its scientific research application. Dicamba disrupts the growth and development of plants by interfering with the production of auxins, and it has low toxicity to humans and animals. Its advantages and limitations for lab experiments make it a useful tool for studying plant growth and development, and future directions for dicamba research include the development of dicamba-resistant crops, exploring the use of dicamba in combination with other herbicides, and studying its environmental impact.

Métodos De Síntesis

Dicamba can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with 2-methylphenol, followed by the addition of chloroacetyl chloride and sodium hydroxide. The resulting product is then purified through recrystallization and filtration to obtain pure dicamba.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its use as a herbicide in various crops, including soybeans, cotton, and corn. It has been shown to effectively control broadleaf weeds such as pigweed, lambsquarters, and velvetleaf. Additionally, dicamba has been studied for its potential use in controlling invasive plant species in natural habitats.

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYUMVPNBKWZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)

![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)

![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5771687.png)

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)

![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)

![N-(tert-butyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771744.png)